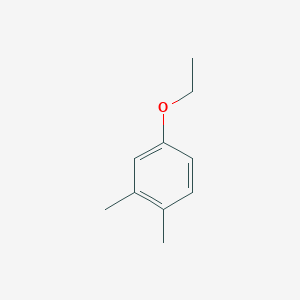

4-Ethoxy-1,2-dimethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

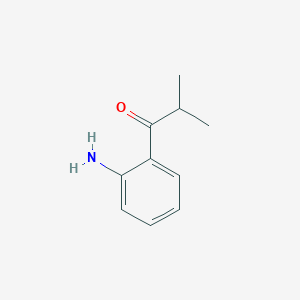

4-Ethoxy-1,2-dimethylbenzene is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 4-Ethoxy-1,2-dimethylbenzene could potentially involve electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 4-Ethoxy-1,2-dimethylbenzene consists of a benzene ring with two methyl groups and one ethoxy group attached . The InChI code for this compound is InChI=1S/C10H14O/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 .Chemical Reactions Analysis

Benzene derivatives like 4-Ethoxy-1,2-dimethylbenzene can undergo electrophilic aromatic substitution reactions . In these reactions, the aromatic ring is retained, and the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis

4-Ethoxy-1,2-dimethylbenzene is a liquid at room temperature . It has a molecular weight of 150.22 g/mol .Aplicaciones Científicas De Investigación

Friedel-Crafts Acylation

4-Ethoxy-1,2-dimethylbenzene, like other benzene derivatives, can be used in Friedel-Crafts acylation . This process involves the formation of a C-C bond and is crucial in the synthesis of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

Electrophilic Aromatic Substitution

Benzene derivatives, including 4-Ethoxy-1,2-dimethylbenzene, can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring, making it a valuable method in organic synthesis .

Synthesis of Complex Carbon-Containing Molecules

The manipulation or modification of substrates containing a variety of functional groups can simplify a synthetic sequence and improve overall product yields . 4-Ethoxy-1,2-dimethylbenzene could potentially be used as a substrate in these reactions .

Environmental Applications

The traditional Lewis acid-catalyzed Friedel–Crafts acylation has environmental drawbacks, including requiring more than stoichiometric amounts, strictly anhydrous conditions, and produces corrosive acid wastes . The use of benzene derivatives like 4-Ethoxy-1,2-dimethylbenzene in more environmentally friendly catalytic systems could be a potential area of research .

Development of New Methodologies and Reagents

Modern synthetic organic chemical research aims to provide new methodologies and reagents that facilitate the synthesis of highly complex carbon-containing molecules . 4-Ethoxy-1,2-dimethylbenzene could potentially be used in the development of these new methodologies and reagents .

Synthesis of Monoacylated Products

Electrophilic aromatic substitution allows the synthesis of monoacylated products from the reaction between arenes and acyl chlorides or anhydrides . 4-Ethoxy-1,2-dimethylbenzene could potentially be used in these reactions .

Mecanismo De Acción

The mechanism of action of 4-Ethoxy-1,2-dimethylbenzene in chemical reactions likely involves the formation of an intermediate during electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Safety and Hazards

Safety information for 4-Ethoxy-1,2-dimethylbenzene indicates that it may be harmful if inhaled or if it comes into contact with the skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propiedades

IUPAC Name |

4-ethoxy-1,2-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROKZJTUJMANQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30490238 |

Source

|

| Record name | 4-Ethoxy-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-1,2-dimethylbenzene | |

CAS RN |

61808-04-6 |

Source

|

| Record name | 4-Ethoxy-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)

![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)

![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)